

Application Note: Quantitative Analysis of 5-Bromo-4-chloro-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-hydroxybenzoic acid

Cat. No.: B141161

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Abstract

This document provides a comprehensive guide for the quantitative analysis of **5-Bromo-4-chloro-2-hydroxybenzoic acid**, a halogenated derivative of salicylic acid.[1] Such compounds are often critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) or may be present as process-related impurities.[2][3] Therefore, accurate and robust quantification is essential for quality control, stability testing, and regulatory compliance in the pharmaceutical industry.[4] This guide details validated protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical implementation for researchers, scientists, and drug development professionals.[5][6]

Introduction to 5-Bromo-4-chloro-2-hydroxybenzoic acid

5-Bromo-4-chloro-2-hydroxybenzoic acid is an aromatic organic compound whose precise quantification is vital for ensuring the purity, safety, and efficacy of pharmaceutical products.[4] Its physicochemical properties, including polarity and potential for thermal lability, dictate the selection of an appropriate analytical technique. This note provides a comparative overview of

three distinct methods, enabling scientists to choose the most suitable approach based on their specific analytical needs, matrix complexity, and available instrumentation.

Physicochemical Properties:

| Property | Value | Source |
|-------------------|--|----------|
| Molecular Formula | C ₇ H ₄ BrClO ₃ | [7][8] |
| Molecular Weight | 251.46 g/mol | [7][9] |
| CAS Number | 142167-38-2 | [7][8] |
| Synonyms | 5-Bromo-4-chlorosalicylic acid | [9] |
| Melting Point | 203-206 °C | [9] |
| Appearance | White to off-white solid | Inferred |

Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10] All protocols described herein are designed to be validated in accordance with ICH Q2(R2) guidelines, which provide a framework for ensuring that an analytical method yields reliable, reproducible, and accurate data.[11][12] Key performance parameters that must be evaluated include specificity, linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantitation).[13][14]

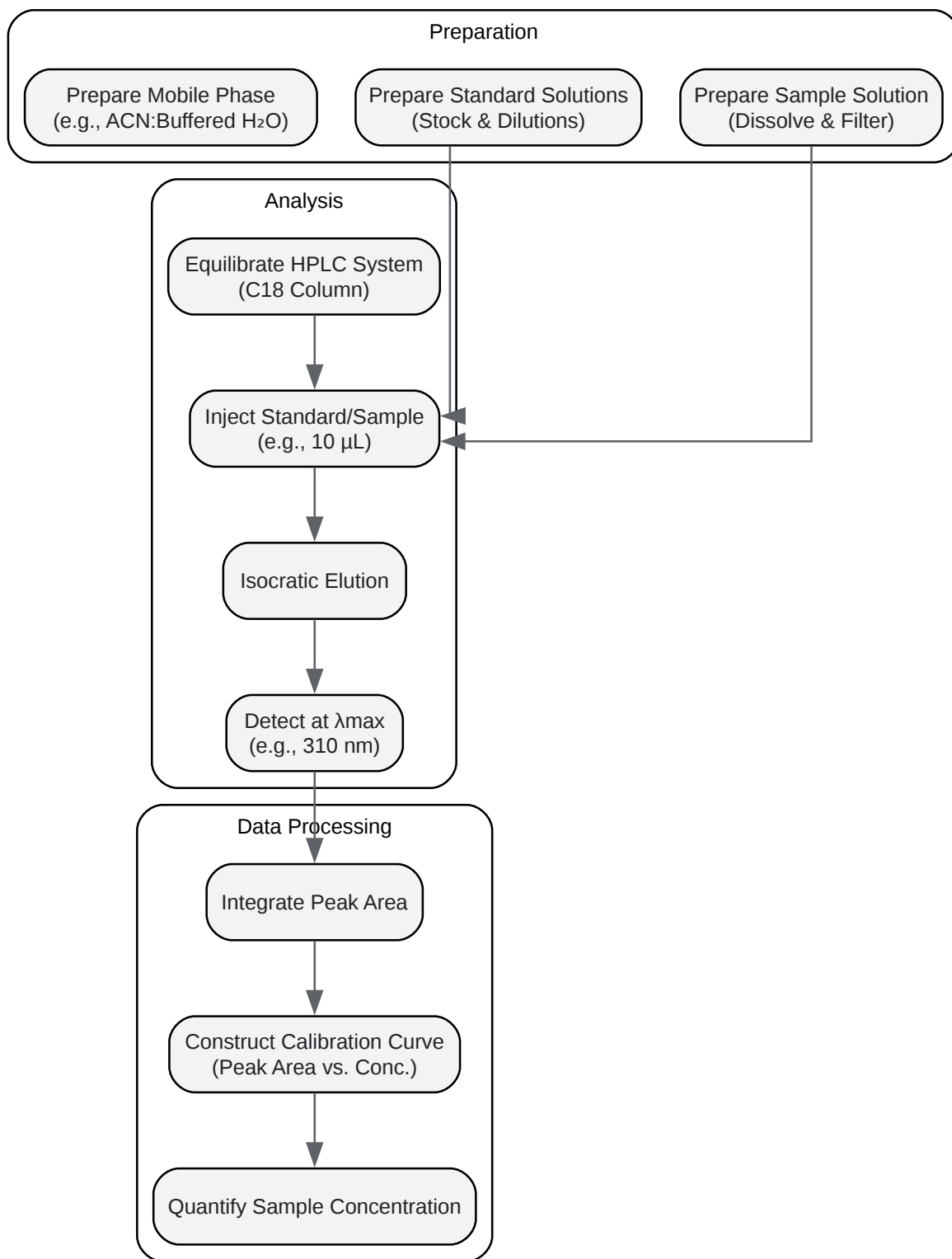
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

3.1. Rationale and Applicability

HPLC is the preeminent technique for the analysis of non-volatile or thermally sensitive organic compounds like **5-Bromo-4-chloro-2-hydroxybenzoic acid**. Reversed-phase HPLC, which separates analytes based on polarity, is ideally suited for this molecule. The presence of the substituted aromatic ring provides strong chromophores, enabling highly sensitive detection by

UV spectrophotometry.[15] This method is robust, reliable, and the standard for quality control and stability assays in pharmaceutical manufacturing.[5]

3.2. Experimental Workflow



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Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

3.3. Detailed Protocol

3.3.1. Instrumentation and Materials

- HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Reference Standard: **5-Bromo-4-chloro-2-hydroxybenzoic acid** ($\geq 98\%$ purity).[\[8\]](#)[\[16\]](#)
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure), Phosphoric acid (ACS grade).
- Glassware: Class A volumetric flasks and pipettes.
- Syringe filters: 0.45 μ m PTFE or nylon.

3.3.2. Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |
|----------------------|---|--|
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid), 40:60 v/v | The organic/aqueous mixture provides appropriate polarity for elution. Acidification suppresses the ionization of the carboxylic acid, ensuring good peak shape and retention on a C18 column.[17] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 310 nm (Determine experimentally via UV scan) | Wavelength of maximum absorbance (λ_{max}) provides the highest sensitivity. |
| Injection Volume | 10 μ L | A common volume that balances sensitivity with potential for peak overload. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |

3.3.3. Solution Preparation

- **Standard Stock Solution (100 μ g/mL):** Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
- **Calibration Standards:** Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 μ g/mL) by serially diluting the stock solution with the diluent.

- **Sample Solution:** Accurately weigh a sample containing an estimated 2.5 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.

3.4. Method Validation Summary

The method must be validated to demonstrate its suitability.^[14] The following acceptance criteria are typical for a pharmaceutical impurity or assay method.^[5]

| Parameter | Acceptance Criteria |
|-----------------------------|--|
| Specificity | Peak is free from interference from blank and placebo. Peak purity index > 0.99. |
| Linearity (R ²) | ≥ 0.999 over the specified range. |
| Range | e.g., 1 µg/mL (LOQ) to 75 µg/mL (150% of target). |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. |
| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%. Intermediate Precision: ≤ 2.0%. |
| LOQ (% RSD) | ≤ 10.0% at the quantitation limit. |

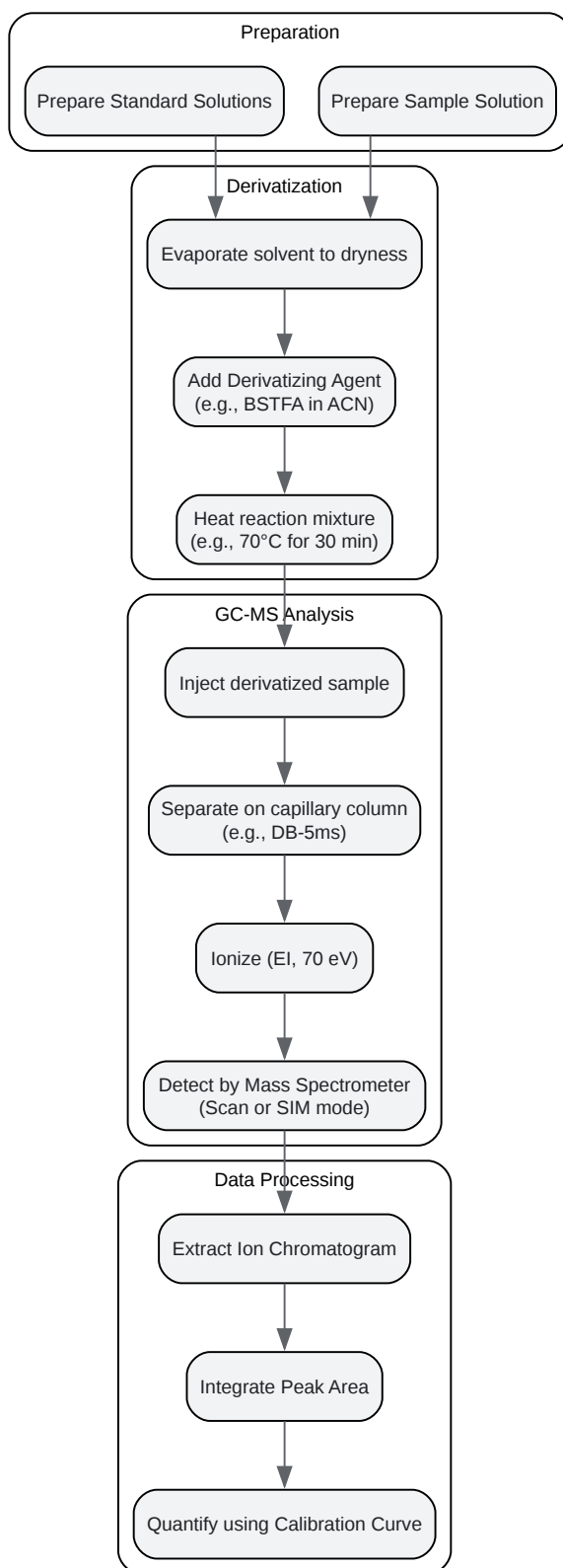
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Rationale and Applicability

GC-MS offers exceptional specificity and sensitivity, making it an excellent tool for identifying and quantifying trace-level impurities.^[18] However, **5-Bromo-4-chloro-2-hydroxybenzoic acid** contains polar hydroxyl and carboxyl functional groups, rendering it non-volatile.

Therefore, a chemical derivatization step is mandatory to convert the analyte into a thermally stable and volatile form suitable for GC analysis.^[19] Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective approach.

4.2. Experimental Workflow



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Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

4.3. Detailed Protocol

4.3.1. Instrumentation and Materials

- GC-MS system with an autosampler and an electron ionization (EI) source.
- Capillary Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).
- Reagents: BSTFA with 1% TMCS, Acetonitrile (anhydrous), Pyridine (anhydrous).
- Reference Standard and sample as described for HPLC.

4.3.2. Derivatization Procedure

- Transfer aliquots of the prepared standard and sample solutions into separate autosampler vials.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- To the dry residue, add 50 μ L of anhydrous Acetonitrile and 50 μ L of BSTFA.
- Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.
- Cool to room temperature before placing in the GC autosampler.

4.3.3. GC-MS Conditions

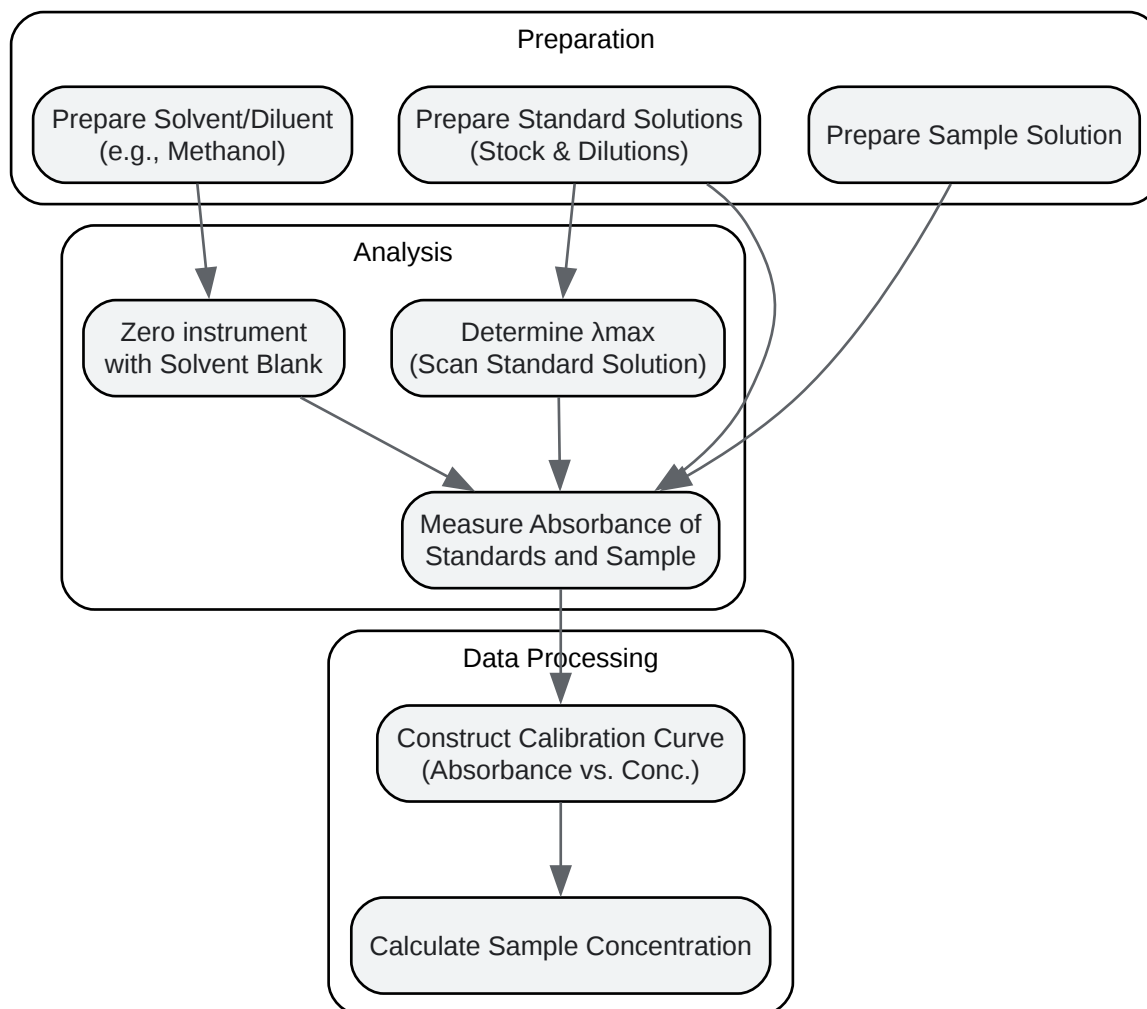
| Parameter | Recommended Condition | Rationale |
|-----------------|--|--|
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection) | Maximizes sensitivity for trace analysis. |
| Oven Program | Hold at 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min | A temperature gradient is necessary to elute the high-boiling point derivatized analyte with good peak shape. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Detection Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used for method development. SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |

Method 3: UV-Visible Spectrophotometry

5.1. Rationale and Applicability

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for quantification. [1] Its primary limitation is a lack of specificity. This method is best suited for the assay of the pure bulk substance or for analysis in simple formulations where no other components absorb light at the same wavelength. It is not suitable for complex matrices or for detecting impurities.

5.2. Experimental Workflow



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Caption: UV-Visible spectrophotometry experimental workflow.

5.3. Detailed Protocol

5.3.1. Instrumentation and Materials

- Dual-beam UV-Visible Spectrophotometer.
- Matched quartz cuvettes (1 cm path length).
- Reagents: Methanol (spectroscopic grade).
- Reference Standard, sample, and glassware as previously described.

5.3.2. Procedure

- **Determination of λ_{max} :** Prepare a ~ 10 $\mu\text{g/mL}$ solution of the reference standard in Methanol. Scan the solution from 400 nm to 200 nm against a Methanol blank to determine the wavelength of maximum absorbance.
- **Preparation of Calibration Curve:** From a 100 $\mu\text{g/mL}$ stock solution in Methanol, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 $\mu\text{g/mL}$).
- **Sample Preparation:** Prepare a sample solution in Methanol with a target concentration of ~ 10 $\mu\text{g/mL}$.
- **Measurement:** Set the spectrophotometer to the predetermined λ_{max} . Zero the instrument using the Methanol blank. Measure the absorbance of each calibration standard and the sample solution.
- **Quantification:** Plot a graph of absorbance versus concentration for the standards. Use linear regression to determine the equation of the line. Calculate the concentration of the sample using its absorbance and the calibration curve.

Method Selection Guide

The choice of analytical technique depends critically on the intended application, sample complexity, and regulatory requirements.

| Feature | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
|-------------------|---|--|---|
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Low (No separation) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Application | Routine QC, assay, impurity profiling, stability testing. | Impurity identification, trace analysis, confirmation. | Assay of pure substance, simple formulations. |
| Sample Prep | Simple (dissolve, filter) | Complex (derivatization required) | Very Simple (dissolve) |
| Cost / Throughput | Moderate / High | High / Moderate | Low / Very High |

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